molecular formula C8H4F6INO B14795880 6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B14795880
M. Wt: 371.02 g/mol
InChI Key: OTDDRQWTRNPIPE-UHFFFAOYSA-N
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Description

6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions Common starting materials might include 4-methylpyridine and various halogenating agents

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming pyridine N-oxides.

    Reduction: Reduction reactions could involve the removal of halogen atoms or the reduction of the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine could have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(trifluoromethoxy)pyridine: Lacks the iodine and trifluoromethyl groups.

    6-Iodo-4-methylpyridine: Lacks the trifluoromethoxy and trifluoromethyl groups.

    2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the iodine and methyl groups.

Properties

Molecular Formula

C8H4F6INO

Molecular Weight

371.02 g/mol

IUPAC Name

6-iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F6INO/c1-3-2-4(15)16-6(17-8(12,13)14)5(3)7(9,10)11/h2H,1H3

InChI Key

OTDDRQWTRNPIPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(F)(F)F)OC(F)(F)F)I

Origin of Product

United States

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